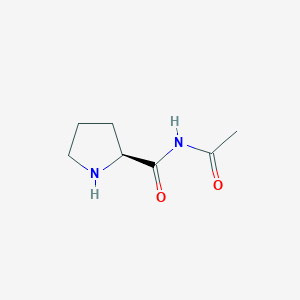
(2S)-N-acetyl-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-L-proline amide is a derivative of the amino acid L-proline It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-L-proline amide can be synthesized through the acetylation of L-proline. One common method involves reacting L-proline with acetic anhydride in an aqueous solution. The reaction is typically carried out at elevated temperatures, ranging from 50°C to 70°C, to ensure efficient acetylation . Another method involves the use of carboxylic acid chlorides in the presence of pyridine as a solvent . The reaction is monitored using thin-layer chromatography (TLC) and characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-proline amide often involves large-scale acetylation processes. These processes utilize acetic anhydride as the acetylating agent and are conducted in aqueous solutions to facilitate the reaction. The reaction mixtures are heated to the desired temperature range to achieve high yields of the product .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-L-proline amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl group and the proline ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N-acetyl-L-proline amide, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce N-acetyl-L-proline amide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-acetyl-L-proline amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-acetyl-L-proline amide involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure . The compound’s ability to form hydrogen bonds with active site residues is crucial for its inhibitory activity .
Comparison with Similar Compounds
N-acetyl-L-proline amide can be compared with other similar compounds, such as:
N-acetyl-L-glutamine: Used in sports medicine for muscle growth and endurance.
N-acetyl-4-hydroxy-L-proline: Used in the production of anti-inflammatory and analgesic formulations.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
N-acetyl-L-proline amide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2S)-N-acetylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(11)6-3-2-4-8-6/h6,8H,2-4H2,1H3,(H,9,10,11)/t6-/m0/s1 |
InChI Key |
XWNWCGHULLCXAD-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(=O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















